4-bromo-2-ethyl-5-nitro-1H-imidazole
Description
4-Bromo-2-ethyl-5-nitro-1H-imidazole (CAS 18874-51-6) is a nitroimidazole derivative with a molecular formula of C₅H₆BrN₃O₂ and a molecular weight of 220.02 g/mol. It is a white crystalline solid with a melting point of 177–178°C and is classified as an irritant (Xi hazard code) . The compound features a bromine atom at position 4, an ethyl group at position 2, and a nitro group at position 5 on the imidazole ring.
Properties
IUPAC Name |
4-bromo-2-ethyl-5-nitro-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O2/c1-2-3-7-4(6)5(8-3)9(10)11/h2H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIJYFFMEHGGES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(N1)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Protection of the Imidazole Nitrogen
- Starting material: 2-nitroimidazole
- Reagents: Sodium hydride (NaH), 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl)
- Solvent: Tetrahydrofuran (THF)
- Conditions:
- Cool to -5 °C, stir 15 min to 1 h with NaH
- Warm to room temperature, add SEM-Cl, react 1-3 h
- Outcome: Formation of 2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole (protected intermediate)
This protection increases steric hindrance at the nitrogen, allowing selective bromination at the 4-position.
| Parameter | Optimal Value |
|---|---|
| Molar ratio (2-nitroimidazole : NaH : SEM-Cl) | 1 : 1.2 : 1.2 |
| Concentration of 2-nitroimidazole in THF (g/L) | 50 |
| Reaction time (h) | 2 |
| Yield (%) | Highest under these conditions |
Step 2: Selective Bromination at the 4-Position
- Reagents: N-bromosuccinimide (NBS)
- Solvent: Mixed DMF/chloroform (1:1 volume ratio)
- Conditions: Room temperature, 10-24 h
- Outcome: 4-bromo-2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole
Selective bromination is achieved due to nitrogen protection, minimizing dibromination and side reactions.
| Parameter | Optimal Value |
|---|---|
| Molar ratio (protected intermediate : NBS) | 1 : 1.1 |
| Concentration in solvent (g/L) | 50 |
| Reaction time (h) | 24 |
| Yield (%) | ~88.5 |
Step 3: Deprotection to Yield 4-bromo-2-nitro-1H-imidazole
- Reagents: Trifluoroacetic acid (TFA)
- Solvent: Dichloromethane (DCM)
- Conditions: Room temperature, 1-3 h
- Outcome: Removal of SEM protecting group yielding 4-bromo-2-nitro-1H-imidazole
| Parameter | Optimal Value |
|---|---|
| Molar ratio (protected brominated intermediate : TFA) | 1 : 5 |
| Concentration in DCM (g/L) | 50 |
| Reaction time (h) | 24 |
| Yield (%) | ~67.5 |
Step 4: Introduction of the 2-Ethyl Group (Alkylation)
While the above patent literature focuses on 4-bromo-2-nitro-1H-imidazole, the introduction of an ethyl group at the 2-position (to form 4-bromo-2-ethyl-5-nitro-1H-imidazole) typically involves:
- Alkylation of the imidazole nitrogen or carbon at position 2 using ethyl halides (e.g., ethyl bromide) under basic conditions.
- Alternatively, starting from 2-ethylimidazole derivatives, followed by nitration and bromination steps.
The exact sequence depends on the stability and reactivity of intermediates and may require optimization to avoid side reactions such as over-alkylation or unwanted substitution.
Summary Table of Key Reaction Parameters and Yields
| Step | Reactants & Conditions | Key Parameters | Yield (%) | Notes |
|---|---|---|---|---|
| 1. Nitrogen Protection | 2-nitroimidazole, NaH, SEM-Cl in THF | Molar ratio 1:1.2:1.2, 50 g/L, 2 h | High (not specified) | Protects N to direct bromination |
| 2. Bromination | Protected intermediate, NBS in DMF/CHCl3 (1:1) | Molar ratio 1:1.1, 50 g/L, 24 h | ~88.5 | Selective 4-position bromination |
| 3. Deprotection | Protected brominated intermediate, TFA in DCM | Molar ratio 1:5, 50 g/L, 24 h | ~67.5 | Removes protecting group to yield 4-bromo-2-nitroimidazole |
| 4. Alkylation | (Not explicitly detailed) | Typically alkyl halide, base | Variable | Requires further optimization for ethyl substitution |
Research Findings and Analysis
- Selectivity: Protection of the imidazole nitrogen is critical for regioselective bromination at the 4-position, avoiding dibromination or substitution at undesired positions.
- Yield Optimization: Reaction conditions such as molar ratios, solvent choice, concentration, temperature, and time significantly impact yields at each step.
- Scalability: The described methods use commercially available reagents and relatively mild conditions, making them suitable for industrial-scale synthesis.
- Cost Efficiency: The use of low-cost starting materials like 2-nitroimidazole and common reagents (NaH, NBS, TFA) reduces overall production costs.
- Purity: Column chromatography and extraction techniques ensure high purity of intermediates and final products, essential for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-ethyl-5-nitro-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution: Products with different substituents replacing the bromine atom.
Reduction: 4-bromo-2-ethyl-5-amino-1H-imidazole.
Oxidation: 4-bromo-2-carboxy-5-nitro-1H-imidazole.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Nitroimidazoles, including derivatives like 4-bromo-2-ethyl-5-nitro-1H-imidazole, are known for their broad-spectrum antimicrobial properties. The nitro group is crucial for their activity, as it can be reduced under anaerobic conditions to generate reactive intermediates that interact with DNA and other cellular components, inhibiting microbial growth .
Anticancer Potential
Research indicates that nitroimidazole derivatives can act as radiosensitizers in cancer therapy. They enhance the efficacy of radiation treatment by selectively targeting hypoxic tumor cells, which are often resistant to conventional therapies . The structural modifications in compounds like this compound may improve their effectiveness against various cancer cell lines.
Case Study: Anti-Tubercular Activity
Recent studies have highlighted the potential of nitroimidazole derivatives in treating multi-drug resistant tuberculosis (MDR-TB). Compounds similar to this compound have shown promising results in inhibiting the growth of Mycobacterium tuberculosis, making them candidates for further development as anti-tubercular agents .
Synthetic Applications
Building Block for Synthesis
this compound serves as an important intermediate in the synthesis of more complex nitrogen-containing heterocycles. It can be utilized in palladium-catalyzed amination reactions to produce various substituted imidazoles, which are valuable in pharmaceuticals and agrochemicals .
Table 1: Synthetic Routes Involving this compound
| Reaction Type | Product/Derivatives | Reference |
|---|---|---|
| Palladium-Catalyzed Amination | Various aminoimidazoles | |
| Nitration | Further functionalized nitroimidazoles | |
| Cyclization | Formation of fused ring systems |
Broader Implications in Research
Role in Green Chemistry
Nitroimidazoles are increasingly being explored within the context of green chemistry. Their synthesis often involves eco-friendly methodologies that minimize waste and energy consumption, aligning with contemporary sustainability goals .
Potential as Diagnostic Agents
Beyond therapeutic applications, compounds like this compound are being investigated for their potential use as imaging agents in medical diagnostics. Their ability to target specific tissues or cellular environments could enhance the precision of imaging techniques used in clinical settings .
Mechanism of Action
The mechanism of action of 4-bromo-2-ethyl-5-nitro-1H-imidazole involves its interaction with biological targets, primarily through the nitro group. The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage cellular components such as DNA, proteins, and membranes. This mechanism is similar to that of other nitroimidazole compounds, which are known to exhibit antimicrobial activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations
4-Bromo-2-methyl-5-nitro-1H-imidazole
- Structure : Replaces the ethyl group at position 2 with a methyl group.
- Molecular Weight : 206.0 g/mol (vs. 220.02 g/mol for the ethyl analog) .
- However, the ethyl group enhances lipophilicity, which may improve membrane permeability in biological systems.
2-Bromo-4-nitroimidazole (Pretomanid intermediate)
- Structure : Bromine at position 2 and nitro at position 4; lacks alkyl substituents.
- Functionality : Used as a reference material in antitubercular drug development .
- Key Difference : Positional isomerism alters electronic distribution, affecting hydrogen bonding and binding affinity to biological targets.
5-Bromo-4-methyl-1H-imidazole
Complex Derivatives
Ethyl 2-bromo-1-ethyl-5-methyl-1H-imidazole-4-carboxylate
- Structure : Incorporates an ethyl ester group at position 3.
2-(5-Bromo-2,4-dimethoxyphenyl)-5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazole
Physicochemical Properties
- Solubility : Ethyl substitution increases hydrophobicity compared to methyl analogs, as seen in logP differences.
- Stability : Nitro groups at position 5 (vs. 4) may reduce susceptibility to metabolic reduction, a common degradation pathway for nitroimidazoles .
Biological Activity
4-Bromo-2-ethyl-5-nitro-1H-imidazole is a heterocyclic compound belonging to the imidazole family, which is noted for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound features a five-membered ring structure containing two nitrogen atoms and functional groups that significantly influence its reactivity and biological interactions. The presence of a bromine atom and a nitro group enhances its potential as a bioactive agent.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Imidazole derivatives are known to modulate several biochemical pathways, leading to a range of pharmacological effects:
- Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties.
- Antitumor Activity : Potential to inhibit cancer cell proliferation.
- Anti-inflammatory Effects : May reduce inflammation through various pathways.
Antimicrobial Properties
Research indicates that this compound demonstrates potent antimicrobial activity against various bacterial strains. Studies have reported minimum inhibitory concentrations (MIC) ranging from 31.2 to 62.5 µg/ml , indicating its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
| Microorganism | MIC (µg/ml) |
|---|---|
| Staphylococcus aureus | 31.2 |
| Escherichia coli | 62.5 |
Antitumor Activity
In vitro studies have shown that derivatives of this compound can inhibit the growth of cancer cell lines, suggesting potential applications in cancer therapy. The mechanism involves the induction of apoptosis in malignant cells .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties, showing potential in reducing markers of inflammation in experimental models. This effect is likely mediated through the inhibition of pro-inflammatory cytokines .
Study on Antimicrobial Activity
A recent study synthesized several derivatives of this compound to evaluate their antimicrobial efficacy. The results indicated that modifications in the side chains could enhance antibacterial activity, with some derivatives showing improved MIC values compared to the parent compound .
Study on Antitumor Effects
Another research focused on the antitumor potential of this imidazole derivative by testing it against various cancer cell lines. The study found that specific structural modifications led to enhanced cytotoxicity, making it a candidate for further development as an anticancer drug .
Q & A
Q. What are the optimal reaction conditions for synthesizing 4-bromo-2-ethyl-5-nitro-1H-imidazole?
Methodological Answer: Synthesis typically involves multi-step functionalization of the imidazole core. Key steps include:
- Nitration : Introduce the nitro group at position 5 under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration.
- Bromination : Electrophilic bromination at position 4 using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) with catalytic AIBN .
- Ethylation : Alkylation at position 2 via nucleophilic substitution (e.g., ethyl iodide/K₂CO₃ in DMF at 60°C) .
Critical Parameters : Monitor reaction progress using TLC or HPLC. Yields are sensitive to stoichiometry, solvent polarity, and temperature gradients.
Q. How can spectroscopic techniques validate the structure of this compound?
Methodological Answer:
- FTIR : Confirm functional groups:
- ¹H/¹³C NMR : Assign protons and carbons:
- Mass Spectrometry : Molecular ion peak [M+H]⁺ should match the theoretical mass (e.g., C₆H₇BrN₃O₂: ~248.98 Da) .
Advanced Research Questions
Q. How can molecular docking predict the bioactivity of this compound derivatives?
Methodological Answer:
- Target Selection : Prioritize receptors like EGFR or kinases based on structural homology to known imidazole inhibitors .
- Docking Workflow :
- Prepare ligand (DFT-optimized geometry) and receptor (PDB ID: e.g., 1M17).
- Use AutoDock Vina for binding affinity calculations.
- Validate with MD simulations (e.g., 100 ns trajectories in GROMACS) .
Key Findings : Derivatives with halogen substituents (e.g., Br, Cl) show enhanced hydrophobic interactions in kinase binding pockets .
Q. How can researchers resolve contradictions in reported spectroscopic data for imidazole derivatives?
Methodological Answer:
Q. What strategies optimize the pharmacokinetic (ADMET) profile of this compound analogs?
Methodological Answer:
- Lipophilicity : Introduce hydrophilic groups (e.g., -COOH, -OH) to improve solubility.
- Metabolic Stability : Replace labile nitro groups with bioisosteres (e.g., cyano) .
- Toxicity Screening : Use in silico tools (e.g., ProTox-II) to predict hepatotoxicity and Ames mutagenicity .
Data Example :
| Derivative | logP | HIA (%) | CYP2D6 Inhibition |
|---|---|---|---|
| Parent | 2.1 | 85 | High |
| -CN | 1.8 | 92 | Low |
Experimental Design & Data Analysis
Q. How to design a factorial experiment for optimizing imidazole derivative synthesis?
Methodological Answer:
- Factors : Temperature (60°C vs. 80°C), solvent (DMF vs. THF), catalyst (K₂CO₃ vs. NaH).
- Response Variables : Yield, purity (HPLC), reaction time.
- Statistical Analysis : Use ANOVA to identify significant factors (p < 0.05).
Example Design :
| Run | Temp (°C) | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| 1 | 60 | DMF | K₂CO₃ | 73 |
| 2 | 80 | THF | NaH | 68 |
Q. How to address low reproducibility in imidazole alkylation reactions?
Methodological Answer:
- Root Cause Analysis :
- Moisture sensitivity: Use anhydrous solvents and inert atmosphere.
- Competing side reactions: Monitor intermediates via LC-MS.
- Mitigation : Pre-activate alkylating agents (e.g., ethyl iodide with Ag₂O) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
